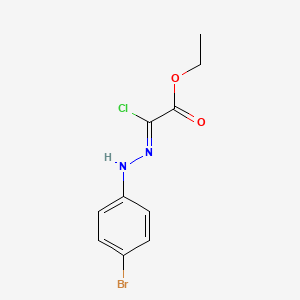

Ethyl 2-(2-(4-bromophenyl)hydrazono)-2-chloroacetate

描述

Ethyl 2-(2-(4-bromophenyl)hydrazono)-2-chloroacetate is an organic compound that belongs to the class of hydrazones This compound is characterized by the presence of a hydrazone functional group, which is a derivative of hydrazine The compound’s structure includes a bromophenyl group, a chloroacetate moiety, and an ethyl ester group

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(2-(4-bromophenyl)hydrazono)-2-chloroacetate typically involves the reaction of ethyl chloroacetate with 4-bromophenylhydrazine. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the formation of the hydrazone linkage. The reaction conditions often include refluxing the mixture in an appropriate solvent, such as ethanol or methanol, for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.

化学反应分析

Hydrolysis Reactions

The ester group undergoes hydrolysis under acidic or basic conditions to form carboxylic acid derivatives:

-

Acidic Hydrolysis : Produces 2-(2-(4-bromophenyl)hydrazono)-2-chloroacetic acid.

-

Basic Hydrolysis : Yields the corresponding carboxylate salt, which can be acidified to isolate the free acid.

Key Conditions :

| Reaction Type | Reagents/Conditions | Product |

|---|---|---|

| Acidic Hydrolysis | HCl/H₂O, reflux | Carboxylic acid |

| Basic Hydrolysis | NaOH/EtOH, 60°C | Carboxylate salt |

Nucleophilic Substitution

The chloro substituent participates in nucleophilic displacement reactions:

-

With Amines : Forms hydrazone derivatives with primary or secondary amines (e.g., morpholine, aniline) .

-

With Thiols : Produces thioether-linked analogs under mild conditions.

Example Reaction :

Conditions :

Cyclization and Heterocycle Formation

The hydrazone moiety facilitates cyclization reactions:

-

With Ethyl Acetoacetate : Forms pyrimidinone derivatives via condensation .

-

With Phenacyl Bromides : Produces thiadiazine analogs through intramolecular cyclization .

Case Study :

Reaction with ethyl acetoacetate in refluxing ethanol yields 1-(1-(4-bromophenyl)ethylideneamino)-6-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one, confirmed by FT-IR and ¹H-NMR .

Key Data :

| Starting Material | Reagent | Product | Yield |

|---|---|---|---|

| This compound | Ethyl acetoacetate | Pyrimidinone derivative | 68% |

Tautomerism and Structural Dynamics

The compound exhibits keto-hydrazo tautomerism in solution, confirmed by X-ray crystallography and NMR . This dynamic equilibrium influences reactivity in cyclization and substitution pathways.

科学研究应用

Medicinal Chemistry

Ethyl 2-(2-(4-bromophenyl)hydrazono)-2-chloroacetate has shown promise in the field of medicinal chemistry due to its potential therapeutic applications:

- Antimicrobial Activity : Preliminary studies indicate that similar compounds exhibit significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) analysis suggests that the presence of electron-withdrawing groups like bromine enhances antimicrobial efficacy .

- Antiviral Activity : Research has demonstrated that derivatives based on this compound show promising antiviral activity against viruses such as H5N1 . The hydrazone functionality is crucial in developing antiviral agents.

- Anticancer Activity : Studies have evaluated the anticancer properties of related derivatives against various cancer cell lines, including breast cancer. Compounds with similar structures have shown significant inhibition of cancer cell proliferation .

Organic Synthesis

In organic synthesis, this compound serves as a valuable intermediate for synthesizing more complex molecules. Its unique functional groups enable various reactions, including:

- Reagents in Coupling Reactions : It can be used as a building block in coupling reactions to form larger organic molecules.

- Synthesis of Heterocyclic Compounds : This compound can be utilized to synthesize novel heterocyclic compounds with potential biological activities.

Case Studies

- Antimicrobial Screening : A study evaluated the antimicrobial properties of various hydrazone derivatives, including those derived from this compound. Results indicated moderate antibacterial activity against standard bacterial strains, highlighting the potential for further development into therapeutic agents.

- Antiviral Research : In another study focused on anti-avian influenza virus activity, derivatives synthesized from related compounds exhibited promising results against the H5N1 virus, suggesting that modifications to the hydrazone structure can enhance antiviral efficacy .

作用机制

The mechanism of action of Ethyl 2-(2-(4-bromophenyl)hydrazono)-2-chloroacetate involves its interaction with specific molecular targets. The hydrazone moiety can form stable complexes with metal ions, which can influence various biochemical pathways. Additionally, the compound’s ability to undergo redox reactions allows it to participate in oxidative stress-related processes. The bromophenyl group may also contribute to its biological activity by interacting with cellular receptors or enzymes.

相似化合物的比较

Similar Compounds

- Ethyl 2-(2-(4-chlorophenyl)hydrazono)-2-chloroacetate

- Ethyl 2-(2-(4-fluorophenyl)hydrazono)-2-chloroacetate

- Ethyl 2-(2-(4-methylphenyl)hydrazono)-2-chloroacetate

Uniqueness

Ethyl 2-(2-(4-bromophenyl)hydrazono)-2-chloroacetate is unique due to the presence of the bromophenyl group, which imparts distinct chemical and biological properties. The bromine atom can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for research and development.

生物活性

Ethyl 2-(2-(4-bromophenyl)hydrazono)-2-chloroacetate, a hydrazone derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on diverse research findings.

Chemical Structure and Synthesis

This compound is characterized by the presence of a chloroacetate moiety and a hydrazone linkage, which is significant for its biological activity. The compound can be synthesized through a condensation reaction involving ethyl chloroacetate and 4-bromobenzaldehyde in the presence of hydrazine, leading to the formation of the hydrazone structure.

Anticancer Properties

Recent studies have highlighted the anticancer potential of hydrazone derivatives, including this compound. The compound exhibits significant cytotoxic effects against various cancer cell lines.

- Cell Lines Tested : The compound has been evaluated against MCF-7 (breast cancer), HepG2 (liver cancer), and A549 (lung cancer) cell lines.

- IC50 Values : In vitro studies revealed an IC50 value of approximately 0.09 μM against MCF-7 cells, indicating potent anticancer activity comparable to established chemotherapeutics like erlotinib .

The biological activity of this compound is primarily attributed to its ability to inhibit key signaling pathways involved in cancer progression:

- EGFR Inhibition : The compound has shown efficacy in inhibiting the Epidermal Growth Factor Receptor (EGFR), which is often overexpressed in various cancers. This inhibition leads to reduced cell proliferation and increased apoptosis in cancer cells .

- Apoptotic Pathways : The compound induces apoptosis through both intrinsic and extrinsic pathways, affecting mitochondrial membrane potential and activating caspases involved in programmed cell death .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications in the phenyl ring and the hydrazone linkage significantly influence the biological activity of the compound. Substituents such as bromine on the phenyl ring enhance cytotoxicity by increasing electron-withdrawing effects, which stabilize the hydrazone structure and improve interaction with target proteins .

Data Table: Summary of Biological Activity

| Cell Line | IC50 (μM) | Mechanism | References |

|---|---|---|---|

| MCF-7 | 0.09 | EGFR inhibition, apoptosis | |

| HepG2 | 0.12 | EGFR inhibition | |

| A549 | 0.15 | Apoptosis induction |

Case Studies

- MCF-7 Cell Line Study :

- HepG2 Cell Line Study :

属性

IUPAC Name |

ethyl 2-[(4-bromophenyl)hydrazinylidene]-2-chloroacetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrClN2O2/c1-2-16-10(15)9(12)14-13-8-5-3-7(11)4-6-8/h3-6,13H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEERDXLTOMBNPH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=NNC1=CC=C(C=C1)Br)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401192658 | |

| Record name | Ethyl 2-[2-(4-bromophenyl)hydrazinylidene]-2-chloroacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401192658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.55 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27143-10-8 | |

| Record name | Ethyl 2-[2-(4-bromophenyl)hydrazinylidene]-2-chloroacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27143-10-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2-[2-(4-bromophenyl)hydrazinylidene]-2-chloroacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401192658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。